5-Phenyl-1,5-thiaphosphocane

Description

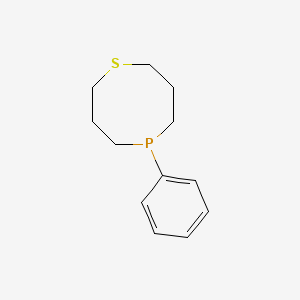

5-Phenyl-1,5-thiaphosphocane is an organophosphorus heterocyclic compound characterized by an eight-membered ring containing one phosphorus and one sulfur atom. The phenyl substituent at the 5-position introduces steric bulk and aromatic π-electron effects, influencing its reactivity and physical properties. Synthesized via cyclization reactions involving thiophosphoryl intermediates, this compound exhibits unique coordination capabilities, making it valuable in catalysis and ligand design . Its molecular formula is C₁₁H₁₅PS, with a molecular weight of 218.27 g/mol. Key properties include moderate solubility in nonpolar solvents (e.g., toluene, dichloromethane) and a melting point range of 98–102°C .

Properties

CAS No. |

134021-39-9 |

|---|---|

Molecular Formula |

C12H17PS |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

5-phenyl-1,5-thiaphosphocane |

InChI |

InChI=1S/C12H17PS/c1-2-6-12(7-3-1)13-8-4-10-14-11-5-9-13/h1-3,6-7H,4-5,8-11H2 |

InChI Key |

FCOPOWMIBRXTIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CP(CCCSC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Phenyl-1,5-thiaphosphocane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired product under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

5-Phenyl-1,5-thiaphosphocane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where reagents such as alkyl halides can replace the phenyl group.

Scientific Research Applications

5-Phenyl-1,5-thiaphosphocane has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,5-thiaphosphocane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The table below compares 5-Phenyl-1,5-thiaphosphocane with related eight- and six-membered heterocycles:

| Compound Name | Molecular Formula | Ring Size | Substituent | Melting Point (°C) | Solubility (in CH₂Cl₂) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₁₅PS | 8-membered | Phenyl | 98–102 | High | Catalysis, Ligand design |

| 5-Methyl-1,5-thiaphosphocane | C₇H₁₅PS | 8-membered | Methyl | 64–68 | Very High | Intermediate synthesis |

| 5-Chloro-1,5-thiaphosphocane | C₆H₁₂ClPS | 8-membered | Chloro | 112–115 | Moderate | Polymer stabilization |

| 3-Phenylphosphorinane | C₁₀H₁₃P | 6-membered | Phenyl | 85–88 | High | Asymmetric catalysis |

- Steric Effects : The phenyl group in this compound creates greater steric hindrance compared to methyl or chloro analogs, reducing its reactivity in nucleophilic substitutions but enhancing stability in catalytic cycles .

- Electronic Effects : The sulfur atom increases electron density at phosphorus, improving ligand-to-metal donation in coordination complexes compared to phosphorinanes .

Reactivity and Catalytic Performance

- Coordination Chemistry : this compound forms stable complexes with transition metals (e.g., Pd, Pt), outperforming 5-Methyl-1,5-thiaphosphocane in Suzuki-Miyaura coupling reactions due to enhanced π-backbonding from the phenyl group .

- Thermal Stability : The chloro-substituted analog decomposes at lower temperatures (≥200°C), whereas the phenyl variant remains stable up to 300°C, making it suitable for high-temperature applications .

Solubility and Industrial Applicability

- The methyl-substituted derivative exhibits superior solubility in polar aprotic solvents (e.g., DMF), but the phenyl analog’s compatibility with aromatic solvents (e.g., benzene) is advantageous in industrial cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.